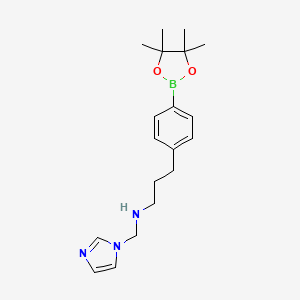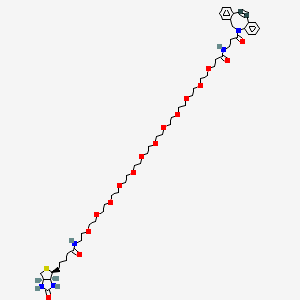
DBCO-NHCO-PEG12-biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-NHCO-PEG12-biotin is a biotinylation reagent that contains a dibenzylcyclooctyne (DBCO) group for copper-free click chemistry attachment to an azide-labeled molecule. This compound enables the attachment of biotin using a bioorthogonal approach, making it highly useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
DBCO-NHCO-PEG12-biotin is synthesized through a series of chemical reactions involving the attachment of a polyethylene glycol (PEG) spacer arm to a biotin molecule, followed by the incorporation of a DBCO group. The DBCO group reacts preferentially with an azide through a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to form a stable triazole linkage .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process typically includes steps such as PEGylation, biotinylation, and DBCO incorporation, followed by purification and characterization .
Chemical Reactions Analysis
Types of Reactions
DBCO-NHCO-PEG12-biotin primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly selective and efficient, allowing for the formation of stable triazole linkages without the need for copper catalysts .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include azide-labeled molecules and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reactions are typically carried out at room temperature, and the absence of copper catalysts prevents potential damage to cells or proteins .
Major Products Formed
The major products formed from the reactions involving this compound are stable triazole-linked biotinylated molecules. These products are highly stable and can be used in various downstream applications .
Scientific Research Applications
DBCO-NHCO-PEG12-biotin has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the selective labeling and conjugation of molecules.
Biology: Employed in the biotinylation of proteins and other biomolecules for detection and purification purposes.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic assays.
Industry: Applied in the production of biotinylated antibodies and other biotinylated reagents for research and commercial use
Mechanism of Action
The mechanism of action of DBCO-NHCO-PEG12-biotin involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-labeled molecules to form stable triazole linkages. This reaction is bioorthogonal, meaning it occurs selectively and efficiently in the presence of other functional groups without interfering with biological processes. The polyethylene glycol (PEG) spacer arm enhances the solubility and reach of the biotinylated molecule, preventing aggregation and improving its performance in various applications .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG4-DBCO: Similar to DBCO-NHCO-PEG12-biotin but with a shorter PEG spacer arm, resulting in different solubility and reach properties.
NHS-PEG12-Biotin: Contains an N-hydroxysuccinimide (NHS) ester group for amine-reactive biotinylation, used for labeling primary amines.
TFP Ester-PEG4-DBCO: Contains a tetrafluorophenyl (TFP) ester group for biotinylation, used for labeling carboxyl groups
Uniqueness
This compound is unique due to its copper-free click chemistry capability, which prevents potential damage to cells and proteins. The 12-unit PEG spacer arm provides enhanced solubility and reach, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C55H83N5O16S |
|---|---|
Molecular Weight |
1102.3 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C55H83N5O16S/c61-51(12-6-5-11-50-54-48(44-77-50)58-55(64)59-54)57-18-20-66-22-24-68-26-28-70-30-32-72-34-36-74-38-40-76-42-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-16-52(62)56-17-15-53(63)60-43-47-9-2-1-7-45(47)13-14-46-8-3-4-10-49(46)60/h1-4,7-10,48,50,54H,5-6,11-12,15-44H2,(H,56,62)(H,57,61)(H2,58,59,64)/t48-,50-,54-/m0/s1 |
InChI Key |
GIBHXHXUJIVMNR-VMYZTKCFSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)
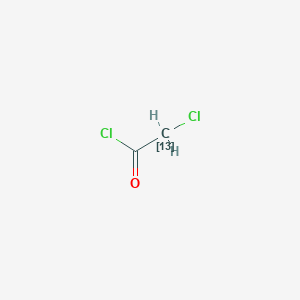


![5-(3-Methylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055385.png)

![2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12055396.png)
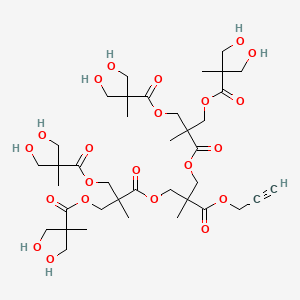
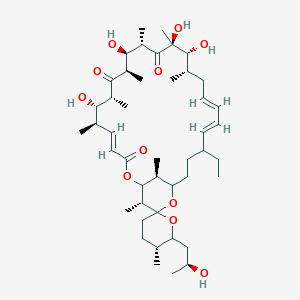
![methyl 4-{(E)-[(2-thienylacetyl)hydrazono]methyl}benzoate](/img/structure/B12055408.png)
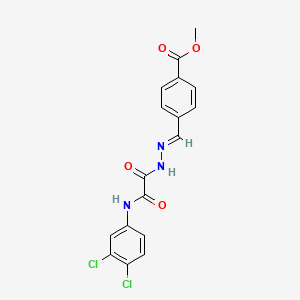

![6-Amino-4-(2,6-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055437.png)
